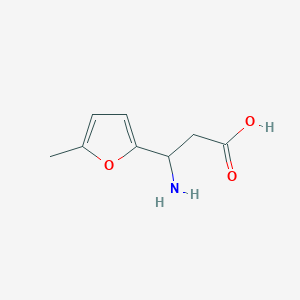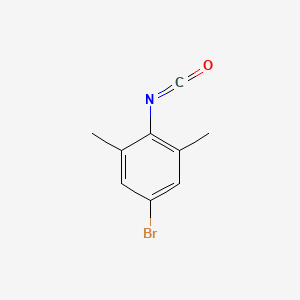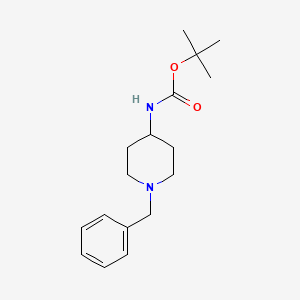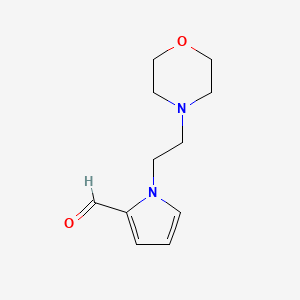
2-氨基-2-(3-氟-4-甲氧基苯基)乙酸
描述
2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H10FNO3 and a molecular weight of 199.18 g/mol . This compound is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a methoxy group attached to the acetic acid moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
科学研究应用
2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
生化分析
Biochemical Properties
2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid transporters, facilitating its uptake into cells. Additionally, it can act as a substrate for certain aminotransferases, leading to the formation of various metabolites. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid to its target molecules .
Cellular Effects
The effects of 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in amino acid metabolism and transport. Additionally, 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid can alter cellular metabolism by serving as a precursor for the synthesis of other bioactive molecules .
Molecular Mechanism
At the molecular level, 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, leading to their activation or inhibition. For instance, it may inhibit certain aminotransferases, thereby affecting the levels of amino acids and their derivatives in the cell. Additionally, 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid can influence gene expression by modulating transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid can change over time. The compound is relatively stable under standard storage conditions, but it may degrade under extreme conditions such as high temperature or pH. Long-term studies have shown that prolonged exposure to 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. For instance, high doses of 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid have been associated with toxic effects, including liver and kidney damage. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response .
Metabolic Pathways
2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid is involved in several metabolic pathways. It can be metabolized by aminotransferases to form various metabolites, which may have their own biological activities. Additionally, it can influence metabolic flux by altering the levels of key intermediates in amino acid metabolism. The interactions with enzymes and cofactors in these pathways are crucial for its metabolic effects .
Transport and Distribution
Within cells and tissues, 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, while binding proteins may help in its intracellular distribution. The localization and accumulation of 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid can affect its activity and function, influencing various cellular processes .
Subcellular Localization
The subcellular localization of 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid is an important determinant of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization can also affect its interactions with other biomolecules and its overall biological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a series of reactions, including condensation with glycine or its derivatives, to form an intermediate Schiff base.
Industrial Production Methods
Industrial production of 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
化学反应分析
Types of Reactions
2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the phenyl ring .
作用机制
The mechanism of action of 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluoro and methoxy groups can influence the compound’s lipophilicity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .
相似化合物的比较
Similar Compounds
- 2-Amino-2-(4-fluorophenyl)acetic acid
- 2-Amino-2-(3-methoxyphenyl)acetic acid
- 2-Amino-2-(3-chloro-4-methoxyphenyl)acetic acid
Uniqueness
2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and biological activity compared to similar compounds .
属性
IUPAC Name |
2-amino-2-(3-fluoro-4-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKLMQYFJHGPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398021 | |
| Record name | Amino(3-fluoro-4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299166-66-8 | |
| Record name | Amino(3-fluoro-4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)





